4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

Catalog No.
S518858
CAS No.
906673-33-4
M.F
C15H9BN2O3
M. Wt
276.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-y...

CAS Number

906673-33-4

Product Name

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile

Molecular Formula

C15H9BN2O3

Molecular Weight

276.06 g/mol

InChI

InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2

InChI Key

UBMGTTRDNUKZMT-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Solubility

Soluble in DMSO, not in water

Synonyms

AN-2898; AN 2898; AN2898.

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O

Description

The exact mass of the compound 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile is 276.0706 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile is a chemical compound characterized by its complex structure, which includes a phthalonitrile moiety linked to a hydroxy-substituted benzo[c][1,2]oxaborole. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of both the phthalonitrile and the boron-containing oxaborole unit contributes to its reactivity and biological activity.

The chemical reactivity of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile can be attributed to its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and serve as a site for further functionalization. Additionally, the oxaborole structure can undergo reactions typical of boron compounds, including coordination with Lewis bases and participation in cross-coupling reactions.

Research indicates that compounds similar to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile exhibit significant biological activity, particularly in the treatment of inflammatory conditions. For instance, studies have shown that benzoxaboroles (a class including this compound) have inhibitory effects on phosphodiesterases, which are enzymes involved in cellular signaling pathways related to inflammation . This suggests potential therapeutic applications in dermatological conditions such as atopic dermatitis.

Synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile typically involves multi-step organic synthesis techniques. One common approach includes:

  • Formation of the oxaborole: This can be achieved through the reaction of phenolic compounds with boron reagents under controlled conditions.
  • Coupling with phthalonitrile: The hydroxyl group from the oxaborole can be used to nucleophilically attack a suitable electrophilic phthalonitrile derivative.
  • Purification: The final product is usually purified through crystallization or chromatography techniques.

The unique properties of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile make it suitable for various applications:

  • Pharmaceuticals: Potential use in treating skin disorders due to its anti-inflammatory properties.
  • Materials Science: Its boron content may lend itself to applications in electronic materials or sensors.
  • Chemical Intermediates: Can serve as a building block for further synthetic modifications in organic chemistry.

Interaction studies involving 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile often focus on its mechanism of action at the molecular level. For example, investigations into how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential and safety profile. Studies have demonstrated that benzoxaboroles can inhibit specific phosphodiesterases effectively, leading to reduced inflammation .

Several compounds share structural similarities with 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile. Here are a few examples:

Compound NameStructural FeaturesUnique Properties
4-(Hydroxyphenyl)-phthalonitrileContains a hydroxyl group and phthalonitrileLacks the boron component; primarily studied for dye applications
BenzoxaboroleContains a boron atom; used in medicinal chemistryKnown for anti-inflammatory properties; simpler structure
4-(Bromo)-phthalonitrileHalogenated phthalonitrileExhibits different reactivity due to bromine; used in electronics

The uniqueness of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile lies in its combination of the oxaborole and phthalonitrile functionalities, which may enhance its biological activity and broaden its application scope compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

276.0706223 g/mol

Monoisotopic Mass

276.0706223 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O60L94RMB

Other CAS

906673-33-4

Wikipedia

An-2898

Dates

Modify: 2023-07-15
1: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of

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